methyl 3-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H16N2O7S2 and its molecular weight is 424.44. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Isoxazolidine Synthesis
Isoxazolidines, which include compounds structurally similar to methyl 3-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)thiophene-2-carboxylate, are significant in organic synthesis, drug discovery, and chemical biology. A study by Karyakarte, Smith, and Chemler (2012) describes a stereoselective synthesis method for methyleneoxy-substituted isoxazolidines, highlighting their importance in synthetic chemistry Karyakarte, Smith, & Chemler, 2012.
Photochemical Degradation of Oil Components
Research on compounds related to methyl 3-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)thiophene-2-carboxylate includes studies on the photochemical degradation of oil components. Andersson and Bobinger (1996) examined the degradation of benzothiophenes in aqueous solutions, which is crucial for understanding the environmental impact of oil spills Andersson & Bobinger, 1996.
Synthesis of Celecoxib Derivatives
In the realm of pharmaceutical chemistry, derivatives of similar compounds have been explored for potential therapeutic applications. Küçükgüzel et al. (2013) synthesized novel derivatives of celecoxib, which is structurally related to the compound , for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties Küçükgüzel et al., 2013.
Biological Activity of Novel Derivatives
El-Gaby et al. (2003) conducted research on novel derivatives bearing the quinoxalin-2-yl moiety, which includes structural features similar to methyl 3-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)thiophene-2-carboxylate. This study aimed at evaluating their biological activity, emphasizing the significance of these compounds in biomedical research El-Gaby et al., 2003.
Copper Metal-Organic Systems
Research by Dai et al. (2009) on the construction of copper metal-organic systems using similar carboxylate ligands highlights the potential applications of such compounds in materials science and coordination chemistry Dai et al., 2009.
Gold(I) Complexes in Organic Synthesis
The role of similar compounds in catalysis is exemplified by a study from Zhang, Lee, and Widenhoefer (2009), who explored the use of gold(I) complexes for the hydroamination of ethylene and alkenes. This research underscores the significance of such compounds in developing new catalytic methods Zhang, Lee, & Widenhoefer, 2009.
Synthesis of Antimicrobial Agents
The synthesis of novel antimicrobial agents is another area of application. Darwish et al. (2014) focused on creating new heterocyclic compounds, including sulfamoyl moieties, to serve as antimicrobial agents, demonstrating the relevance of such compounds in the development of new drugs Darwish et al., 2014.
Eigenschaften
IUPAC Name |
methyl 3-[[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7S2/c1-25-16(21)15-13(7-8-27-15)28(23,24)18-12(11-5-3-2-4-6-11)9-19-14(20)10-26-17(19)22/h2-8,12,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDMHATUFAMCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)thiophene-2-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.